molecular formula C13H11BrN4O2 B041616 7-Bencil-8-bromo-3-metilxantina CAS No. 93703-26-5

7-Bencil-8-bromo-3-metilxantina

Número de catálogo: B041616
Número CAS: 93703-26-5
Peso molecular: 335.16 g/mol
Clave InChI: SFIWIEFIJQKWQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Benzyl-8-bromo-3-methylxanthine is a useful research compound. Its molecular formula is C13H11BrN4O2 and its molecular weight is 335.16 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Benzyl-8-bromo-3-methylxanthine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 42.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Benzyl-8-bromo-3-methylxanthine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzyl-8-bromo-3-methylxanthine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de compuestos biológicamente activos

La 7-bencil-8-bromo-3-metilxantina sirve como precursor en la síntesis de varios compuestos biológicamente activos. Su estructura permite una síntesis dirigida, creando nuevos fármacos que son altamente efectivos y menos tóxicos. Los derivados de las xantinas, incluido este compuesto, han llevado al desarrollo de fármacos como la aminofilina y el pentoxifilin, que se utilizan en la práctica médica .

Desarrollo de análogos sintéticos

El compuesto se utiliza para crear análogos sintéticos de xantinas naturales. Estos análogos exhiben una amplia gama de actividades biológicas, estimulando el desarrollo de nuevos productos farmacéuticos. Los derivados de 1- y 7-bencilxantinas, en particular, muestran efectos farmacológicos versátiles .

Estudios de espectroscopia de RMN

La this compound se utiliza en espectroscopia de RMN para confirmar la estructura de los compuestos sintetizados. Esto es crucial en la industria farmacéutica para la verificación de estructuras moleculares y garantizar la precisión de las formulaciones de fármacos .

Modificación estructural para el desarrollo de fármacos

La presencia de átomos de bromo en el compuesto lo convierte en un sintón conveniente para una mayor modificación estructural. Esto es esencial para la creación de nuevos fármacos con diversos efectos, ya que permite la alteración de la molécula para mejorar sus propiedades terapéuticas .

Síntesis de 8-aminoderivados

Los investigadores han desarrollado métodos para sintetizar 8-amino derivados de this compound. Estos derivados son candidatos potenciales para una mayor modificación, lo que podría conducir al desarrollo de nuevos agentes farmacológicos .

Análisis de propiedades químicas y biológicas

La combinación de estructuras bioactivas dentro de la this compound la convierte en un candidato prometedor para el estudio de propiedades químicas y biológicas. Esto puede conducir al descubrimiento de nuevos compuestos bioactivos con aplicaciones terapéuticas potenciales .

Direcciones Futuras

The future directions for the study of 7-Benzyl-8-bromo-3-methylxanthine could involve further structural modification of the xanthine molecule . The synthesized compounds could also be studied for potential biological activity .

Mecanismo De Acción

Target of Action

The primary target of 7-Benzyl-8-bromo-3-methylxanthine is Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell.

Mode of Action

7-Benzyl-8-bromo-3-methylxanthine interacts with its target, PDE9A, by binding to the active site of the enzyme. This binding inhibits the enzymatic activity of PDE9A, preventing it from breaking down cGMP . As a result, the levels of cGMP within the cell increase, amplifying the signal transduction pathways that are regulated by this messenger molecule.

Biochemical Pathways

The inhibition of PDE9A by 7-Benzyl-8-bromo-3-methylxanthine affects the cGMP-dependent signaling pathways. Elevated levels of cGMP can activate protein kinase G (PKG), which then phosphorylates a variety of target proteins, leading to changes in their activity. These changes can affect numerous cellular processes, including cell proliferation, ion channel conductance, and the contraction and relaxation of smooth muscle .

Result of Action

The molecular and cellular effects of 7-Benzyl-8-bromo-3-methylxanthine’s action primarily involve the amplification of cGMP-dependent signaling pathways. By inhibiting PDE9A and increasing cGMP levels, this compound can modulate various cellular processes controlled by these pathways. The specific effects can vary depending on the cell type and the particular set of proteins targeted by PKG in those cells .

Propiedades

IUPAC Name

7-benzyl-8-bromo-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIWIEFIJQKWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356889
Record name 7-benzyl-8-bromo-3-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93703-26-5
Record name 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93703-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-benzyl-8-bromo-3-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-Bromo-3-methyl-3,7-dihydropurine-2,6-dione and benzyl bromide were reacted and purified as described in the General procedure G, step A, to afford 77A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirring suspension of 8-bromo-3-methylxanthine (prepared as for CT13430) (12.25 g, 50.0 mmol) and potassium carbonate (6.91 g, 50.0 mmol) in dimethylformamide (400 ml) was added benzyl bromide (9.24 g, 54.0 mmol). After stirring for 12 hours, the mixture was poured into cold water (680 ml). The precipitate was filtered, washed with water (3×50 ml), ether (3×50 ml) and dried under vacuum to provide 7-benzyl-8-bromo-3-methylxanthine (14.92 g, 89% yield) as a white powder.
Quantity
12.25 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
9.24 g
Type
reactant
Reaction Step Two
Name
Quantity
680 mL
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.